N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine
Overview
Description
The compound is a complex organic molecule that contains a pyridinamine group, a dimethylamino group, and a tetrahydropyran group . Pyridinamines are derivatives of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tetrahydropyran group would form a six-membered ring with an oxygen atom . The pyridinamine group would likely be connected to this ring, and the dimethylamino group would be attached to the nitrogen atom of the pyridinamine group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine and ether groups. Amines are basic and can participate in a variety of reactions, including acid-base reactions. Ethers, such as those in the tetrahydropyran group, are generally quite stable and unreactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amines have a fishy smell, are soluble in water, and can participate in hydrogen bonding. Ethers are generally quite stable and have lower boiling points than alcohols or amines .Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, amines can be irritating to the skin and eyes, and some can be harmful if inhaled or ingested. Ethers are generally quite stable, but some can form explosive peroxides upon exposure to air .
Properties
IUPAC Name |
N,N-dimethyl-3-[(oxan-4-ylamino)methyl]pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-16(2)13-11(4-3-7-14-13)10-15-12-5-8-17-9-6-12/h3-4,7,12,15H,5-6,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLQFTULDOFST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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